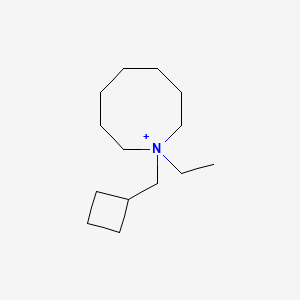

1-(Cyclobutylmethyl)-1-ethylazocan-1-ium

Description

1-(Cyclobutylmethyl)-1-ethylazocan-1-ium is a quaternary ammonium compound featuring an eight-membered azocane ring substituted with a cyclobutylmethyl and an ethyl group at the nitrogen center. Its structure combines the conformational flexibility of the azocane ring with the steric and electronic effects of the cyclobutylmethyl substituent, a motif known for its strained cyclobutane ring. For example, alkylation of azocane with cyclobutylmethyl and ethyl halides, followed by quaternization, could yield the target compound, akin to oxidation processes described for structurally related amines in patent literature .

Properties

CAS No. |

648890-21-5 |

|---|---|

Molecular Formula |

C14H28N+ |

Molecular Weight |

210.38 g/mol |

IUPAC Name |

1-(cyclobutylmethyl)-1-ethylazocan-1-ium |

InChI |

InChI=1S/C14H28N/c1-2-15(13-14-9-8-10-14)11-6-4-3-5-7-12-15/h14H,2-13H2,1H3/q+1 |

InChI Key |

NBMOKAMDHGRYSN-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CCCCCCC1)CC2CCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclobutylmethyl-Containing Compounds

- 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1349718-93-9): This pyrazole derivative shares the cyclobutylmethyl substituent but differs in its heterocyclic core and carboxylic acid functionality. Key differences include:

- Molecular weight : 180.21 g/mol (pyrazole derivative) vs. an estimated ~211 g/mol for 1-(Cyclobutylmethyl)-1-ethylazocan-1-ium (calculated based on C₁₄H₂₉N⁺).

- Solubility and stability : The pyrazole derivative is stored at room temperature, suggesting moderate stability, whereas quaternary ammonium salts like the target compound may exhibit hygroscopicity or require controlled conditions due to ionic character .

Quaternary Ammonium Salts with Varying Substituents

- Benzalkonium chloride (C₁₂H₁₈ClN): Compared to the target compound, benzalkonium chloride has a benzyl group and a longer alkyl chain, conferring stronger surfactant properties.

- Azocanium vs. smaller rings : Azetidinium (4-membered) and pyrrolidinium (5-membered) salts exhibit higher ring strain and reduced conformational flexibility compared to azocanium. The larger azocane ring may enhance cation stability and solubility in polar solvents due to reduced steric crowding.

Reactivity and Stability

The cyclobutylmethyl group significantly influences reactivity:

- Radical reactions : Cyclobutylmethyl iodide reacts with peroxides to form ring-opening products (e.g., 5-iodopentene) rather than ring-expanded derivatives, indicating that strained cyclobutyl substituents favor bond cleavage over expansion . This suggests that 1-(Cyclobutylmethyl)-1-ethylazocan-1-ium may undergo similar degradation under radical conditions, unlike less-strained analogues (e.g., cyclohexylmethyl derivatives).

- Organometallic rearrangements: Cyclobutylmethyl organometallic compounds (Na, Li, Mg) rearrange to acyclic structures, highlighting the group’s propensity for isomerization under basic conditions . This implies that synthetic routes for the target compound must avoid strongly reducing environments to prevent undesired rearrangements.

Data Tables

Table 1: Comparative Properties of Cyclobutylmethyl-Containing Compounds

Table 2: Reactivity Trends in Cyclobutylmethyl Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.